2-[(4'-methylbiphenyl-4-yl)oxy]quinoline-4-carbonitrile
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Overview
Description
2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile is a complex organic compound with a unique structure that combines a biphenyl moiety with a quinolinecarbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile typically involves multiple steps, starting with the preparation of the biphenyl and quinolinecarbonitrile precursors. The biphenyl precursor can be synthesized through a Suzuki coupling reaction, while the quinolinecarbonitrile can be prepared via a Skraup synthesis. The final step involves the coupling of these two precursors under specific reaction conditions, such as the use of a palladium catalyst and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinecarbonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinolinecarboxylic acid derivatives.
Reduction: Formation of quinolinecarbinol derivatives.
Substitution: Formation of substituted quinolinecarbonitrile derivatives.
Scientific Research Applications
2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,1’-biphenyl: A simpler biphenyl derivative with similar structural features.
4-Methylbiphenyl: Another biphenyl derivative with a methyl group at a different position.
Quinolinecarbonitrile: The quinoline moiety without the biphenyl group.
Uniqueness
2-[(4’-Methyl[1,1’-biphenyl]-4-yl)oxy]-4-quinolinecarbonitrile is unique due to its combination of biphenyl and quinolinecarbonitrile moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C23H16N2O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[4-(4-methylphenyl)phenoxy]quinoline-4-carbonitrile |
InChI |
InChI=1S/C23H16N2O/c1-16-6-8-17(9-7-16)18-10-12-20(13-11-18)26-23-14-19(15-24)21-4-2-3-5-22(21)25-23/h2-14H,1H3 |
InChI Key |
XATXOXHAHPURNM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NC4=CC=CC=C4C(=C3)C#N |
Origin of Product |
United States |
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